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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Caroverine's efficacy in treating tinnitus against

established therapeutic alternatives. The information is supported by experimental data, with a

focus on quantitative outcomes and detailed methodologies to aid in research and

development.

Mechanism of Action: Targeting Glutamate
Excitotoxicity
Tinnitus, particularly the cochlear-synaptic type, is often linked to glutamatergic excitotoxicity at

the synapse between inner hair cells and afferent auditory neurons.[1][2][3] Excessive

glutamate release can lead to overstimulation of N-methyl-D-aspartate (NMDA) and α-amino-3-

hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, resulting in aberrant neural

activity perceived as tinnitus.[1][3]

Caroverine is a glutamate receptor antagonist, acting on both NMDA and AMPA receptors. By

blocking these receptors, Caroverine is hypothesized to mitigate the excitotoxic effects of

excessive glutamate, thereby reducing the neuronal hyperactivity that underlies tinnitus

perception.
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Caroverine's Mechanism of Action in Cochlear Synaptic Tinnitus.

Quantitative Comparison of Efficacy
The following tables summarize the quantitative data from clinical studies on Caroverine and

compare it with other common tinnitus therapies.

Table 1: Efficacy of Caroverine in Tinnitus Treatment
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Study N
Treatment
Group

Comparator
Primary
Outcome
Measure

Results

Denk et al.

(1997)
60

160 mg

Caroverine

(single IV

infusion)

Placebo
Responder

Rate¹

63.3% in

Caroverine

group vs. 0%

in placebo

group

responded

immediately

after infusion.

Bohra et al.

(2015)
60

160 mg

Caroverine

(single IV

infusion)

Placebo

Tinnitus

Handicap

Inventory

(THI) Score

Statistically

significant

reduction in

THI score in

the

Caroverine

group

immediately

and at 1

week post-

infusion

(p=0.002),

but not at 4

weeks or 6

months.

Kumari &

Kumar (2016)

50 20 mg

Caroverine

(oral, twice

daily for 90

days)

Placebo Responder

Rate²

64% of

patients in

the

Caroverine

group

showed a

reduction in

tinnitus, with

8%

experiencing
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complete

relief. In the

placebo

group, 20%

showed

improvement.

Nishad et al.

(2019)
86

160 mg

Caroverine

(single IV

infusion)

Placebo,

Ginkgo

Biloba

Responder

Rate³

54.54% of

patients in

the

Caroverine

group

responded

immediately

after infusion.

¹Responder rate defined as a reduction in both subjective rating and psychoacoustic

measurement. ²Responder rate defined as any reduction in tinnitus. ³Responder rate based on

improvement in tinnitus grading and matching.

Table 2: Comparative Efficacy of Tinnitus Therapies
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Therapy
Key Studies/Meta-
Analyses

Primary Outcome
Measure(s)

Summary of
Efficacy

Ginkgo Biloba
Jain et al. (2020),

Rejali et al. (2004)

Tinnitus Grading &

Matching, Responder

Rate

Some studies show

modest, short-term

improvement, while

meta-analyses

suggest it is no more

effective than placebo.

Betahistine

Wegner et al. (2018),

NICE Guidelines

(2020)

Tinnitus Loudness &

Severity

A Cochrane review

found no evidence

that betahistine is

effective for treating

tinnitus.

Sound Therapy
Tyler et al. (2020),

Wang et al. (2020)

Tinnitus Primary

Functions

Questionnaire

(TPFQ), Tinnitus

Handicap Inventory

(THI)

Can provide relief for

some individuals, with

longer daily use

potentially leading to

greater improvement.

One study showed

33% of participants

benefited.

Cognitive Behavioral

Therapy (CBT)

Hesser et al. (2011),

Fuller et al. (2020)

Tinnitus-related

distress, Tinnitus

Handicap Inventory

(THI)

Meta-analyses show

CBT is effective in

reducing tinnitus-

related distress and

improving quality of

life.

Experimental Protocols of Key Caroverine Studies
A critical evaluation of the efficacy of Caroverine requires a detailed understanding of the

methodologies employed in key clinical trials.
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Patient Selection

Study Design

Intervention

Outcome Assessment

Inclusion Criteria:
- Adults (18-80 years)

- Subjective, non-pulsatile tinnitus
- Cochlear-synaptic tinnitus diagnosis

Randomization:
- Computer-generated
- Block randomization

Exclusion Criteria:
- Conductive hearing loss

- Psychiatric disorders
- Meniere's disease

- Vestibular schwannoma

Caroverine Group:
- IV Infusion (160mg)

- Oral (20mg twice daily)

Control Group:
- Placebo (saline infusion or pill)

- Active Comparator (e.g., Ginkgo Biloba)

Blinding:
- Single-blind or double-blind

Primary Outcome Measures:
- Tinnitus Handicap Inventory (THI)

- Responder Rate (subjective & objective improvement)

Secondary Outcome Measures:
- Visual Analog Scale (VAS) for loudness
- Tinnitus matching (frequency, intensity)

Follow-Up Periods:
- Immediate post-treatment

- 1 week, 4 weeks, 3 months, 6 months

Click to download full resolution via product page

Generalized Experimental Workflow for Caroverine Tinnitus Trials.

Denk et al. (1997): A Placebo-Controlled Blind Study
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Study Design: A single-blind, placebo-controlled, randomized clinical trial.

Participants: 60 patients with cochlear-synaptic tinnitus who had not responded to previous

treatments.

Intervention: A single intravenous infusion of 160 mg Caroverine in 100 ml of physiological

saline, or a placebo (100 ml physiological saline).

Outcome Measures: The primary endpoint was a response to therapy, defined as an

improvement in both a subjective rating of tinnitus and a psychoacoustic measurement

(tinnitus matching) immediately after the infusion.

Key Findings: 63.3% of patients in the Caroverine group responded to the therapy, compared

to 0% in the placebo group. A follow-up at one week showed a stable improvement in 48.3%

of the Caroverine-treated patients.

Bohra et al. (2015): Efficacy of Caroverine in Tinnitus
Study Design: A placebo-controlled, randomized study.

Participants: 60 patients with chronic tinnitus.

Intervention: A single intravenous infusion of 160 mg Caroverine or a placebo (normal

saline).

Outcome Measures: Tinnitus Handicap Inventory (THI) score was assessed pre-infusion,

immediately after, and at 1 week, 4 weeks, and 6 months post-infusion.

Key Findings: A statistically significant reduction in THI scores was observed in the

Caroverine group immediately and at 1 week post-infusion. However, this effect was not

sustained at the 4-week and 6-month follow-ups.

Kumari & Kumar (2016): Oral Caroverine in Tinnitus
Management

Study Design: A placebo-controlled, randomized study.

Participants: 50 adult patients with sensory-neural tinnitus.
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Intervention: Oral Caroverine (20 mg twice daily) or a placebo for 90 days.

Outcome Measures: Subjective relief and objective improvement were evaluated using the

Tinnitus Handicap Inventory (THI) and tinnitus frequency matching.

Key Findings: 64% of patients in the Caroverine group experienced a reduction in tinnitus,

with 8% reporting complete relief. In contrast, only 20% of the placebo group showed

improvement.

Nishad et al. (2019): Caroverine vs. Ginkgo Biloba
Study Design: A randomized controlled study.

Participants: 86 patients with cochlear synaptic tinnitus.

Intervention: Patients were divided into four groups: single intravenous infusion of 160 mg

Caroverine, placebo infusion, oral Ginkgo Biloba extract, and oral placebo.

Outcome Measures: Tinnitus grading and matching were assessed.

Key Findings: 54.54% of patients in the Caroverine group showed immediate improvement.

The improvement was not sustained at the 3 and 6-month follow-ups. Ginkgo Biloba showed

a 31.8% response rate, and this effect was sustained.

Conclusion
The available evidence suggests that Caroverine may offer a therapeutic benefit for some

patients with tinnitus, particularly in the short term following intravenous administration. Oral

administration has also shown some positive results. The mechanism of action, targeting

glutamate receptors, is a plausible approach for a condition often associated with excitotoxicity.

However, the long-term efficacy of Caroverine remains a key question, with some studies

indicating that the initial benefits may not be sustained. In comparison to other therapies,

Caroverine's efficacy appears promising, especially when compared to treatments like Ginkgo

Biloba and Betahistine, for which the evidence is less robust. Cognitive Behavioral Therapy

remains a well-supported treatment for managing the distress associated with tinnitus.
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Further large-scale, double-blind, randomized controlled trials with long-term follow-up are

warranted to definitively establish the role of Caroverine in the management of tinnitus and to

identify patient subgroups most likely to respond to this treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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